Geranyl tiglate

Description

Significance in Natural Products Chemistry and Phytochemistry

Geranyl tiglate is a notable component of the essential oils of several plant species. Its identification and quantification are crucial for the chemical profiling and authentication of these oils. Research has reported its presence in plants such as Pelargonium graveolens (rose-scented geranium), Marrubium vulgare, and Cryptomeria japonica. nih.govresearchgate.netbrieflands.com In a study on Indian genotypes of rose-scented geranium, this compound was identified as a component, with its concentration ranging from 1.4% to 2.7% in the essential oils analyzed. researchgate.net Similarly, phytochemical analysis of Marrubium vulgare essential oil revealed this compound as a major component, constituting 7.1% of the oil. brieflands.com

The presence and relative abundance of this compound, along with other volatile compounds, serve as important chemotaxonomic markers. For instance, in a study of a wild population of P. graveolens, individuals were grouped into chemotypes based on their volatile profiles, with a high degree of enrichment of geranyl esters, including this compound, being a characteristic of the geraniol-rich clade. oup.comnih.gov This highlights the compound's role in distinguishing between different plant varieties and understanding their genetic and biochemical diversity.

Role in Plant Secondary Metabolism Research

This compound is a product of plant secondary metabolism, specifically the terpenoid biosynthesis pathway. imsc.res.in Terpenoids are a large and diverse class of organic compounds produced by a variety of plants, and they serve numerous ecological functions. The biosynthesis of this compound involves the esterification of geraniol (B1671447), a primary monoterpene alcohol, with tiglic acid. Geraniol itself is synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. oup.comnih.gov

Research into the biosynthesis of this compound and other geranyl esters in Pelargonium species has shown that their formation is part of a complex metabolic network. oup.comnih.gov Studies have explored how factors like environmental stress and the application of plant growth regulators can influence the production of these secondary metabolites. For example, the application of methyl jasmonate (MeJA), a plant hormone, has been shown to significantly increase the content of geraniol esters, including this compound, in rose geranium. ajfand.net This suggests a role for these compounds in the plant's defense mechanisms and response to external stimuli. The investigation of these biosynthetic pathways provides insights into how plants adapt to their environment and produce a diverse array of chemical compounds.

Structure

3D Structure

Properties

IUPAC Name |

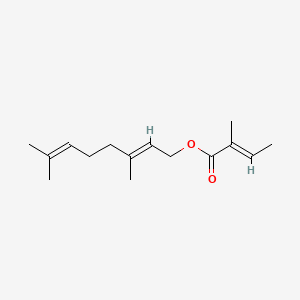

[(2E)-3,7-dimethylocta-2,6-dienyl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-6-14(5)15(16)17-11-10-13(4)9-7-8-12(2)3/h6,8,10H,7,9,11H2,1-5H3/b13-10+,14-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHBUHJLMHQMHS-KRDNBFTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047413, DTXSID8069511 | |

| Record name | Geranyl tiglate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butenoic acid, 2(or 3)-methyl-, (2E)-3,7-dimethyl-2,6-octadienyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Very pale yellow liquid; Floral aroma | |

| Record name | (E)-Geranyl tiglate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1800/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | (E)-Geranyl tiglate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1800/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.920-0.930 (20°) | |

| Record name | (E)-Geranyl tiglate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1800/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7785-33-3, 61827-81-4, 8000-46-2 | |

| Record name | Geranyl tiglate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7785-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranyl tiglate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007785333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, 2(or 3)-methyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061827814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, 2(or 3)-methyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenoic acid, 2-methyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oils, geranium | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Geranyl tiglate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butenoic acid, 2(or 3)-methyl-, (2E)-3,7-dimethyl-2,6-octadienyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-3,7-dimethyl-2,6-octadienyl 2-methylcrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oils, geranium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Geranium Oil Bourbon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANYL TIGLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUP7SL28J8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Geranyl tiglate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032292 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Ecological Distribution of Geranyl Tiglate

Identification and Distribution in Plant Species and Genera

Geranyl tiglate has been identified in a number of plant species, where it exists as part of a complex mixture of volatile organic compounds.

This compound is a frequently reported constituent of the essential oil of rose-scented geranium, Pelargonium graveolens. However, its concentration can vary significantly depending on the geographical origin of the plant. For instance, studies on P. graveolens from Morocco have reported this compound content ranging from 3.92% in Marrakech to 7.84% in the Meknes region. researchgate.netcabidigitallibrary.org In contrast, oil from Egyptian P. graveolens was found to contain 2.50% this compound. researchgate.net Another study identified 1.8% this compound in the essential oil from plants grown in Tajikistan. tinkturenpresse.de The compound is also noted in Pelargonium ternifolium. nih.gov Research has shown that within a natural population of P. graveolens, certain chemotypes are highly enriched in geranyl esters, including this compound. ub.edu

Table 1: Percentage of this compound in Pelargonium graveolens Essential Oil by Geographical Location

| Geographical Location | This compound Content (%) | Reference |

| Marrakech, Morocco | 3.92% | researchgate.net |

| Er-Rachidia, Morocco | 5.21% | cabidigitallibrary.org |

| Rabat, Morocco | 6.45% | cabidigitallibrary.org |

| Meknes, Morocco | 7.84% | cabidigitallibrary.org |

| Tetouan, Morocco | 4.08% | cabidigitallibrary.org |

| Egypt | 2.50% | researchgate.net |

| Benimalek, Mecca | 2.27% - 2.95% | derpharmachemica.com |

| Al-Qatif, Mecca | 1.54% | derpharmachemica.com |

| Tajikistan | 1.8% | tinkturenpresse.de |

This compound has been reported as a natural product found in Cryptomeria japonica, commonly known as the Japanese cedar. nih.govnaturalproducts.net This coniferous tree is a source of various natural products, and this compound is among the compounds identified from this species. nih.govnaturalproducts.netscience.gov

The compound is also a notable volatile emitted by the flowers of several Tillandsia species. In a study of Tillandsia xiphioides, this compound was identified as one of the key compounds contributing to the floral scent profile, particularly in the high-pubescent (HP-xiphi) form of the plant. acs.orgresearchgate.netacs.org Its presence, along with other esters, contributes to the fruity and floral notes of the fragrance. acs.org Further research on three Tillandsia species also detected this compound in the volatile organic compounds of T. xiphioides. nih.gov

Detection in Cryptomeria japonica and other organisms

Localization within Plant Tissues and Structures (e.g., Glandular Trichomes, Essential Oils)

This compound is primarily found within the essential oils of plants. acs.org These oils are complex mixtures of volatile compounds synthesized and stored in specialized secretory structures. In Pelargonium, these structures are the glandular trichomes located on the surface of leaves and other aerial parts of the plant. The essential oil, containing this compound, is extracted from these parts, most commonly the leaves, through methods like hydrodistillation. researchgate.netderpharmachemica.com In Tillandsia xiphioides, this compound is emitted from the flowers as a volatile organic compound (VOC), contributing to the plant's fragrance. acs.orgresearchgate.net

Environmental and Cultivation Factors Influencing this compound Content

The biosynthesis and accumulation of this compound are not static; they are influenced by a variety of external factors, leading to significant variations in its concentration within the same plant species.

The chemical composition of essential oils, including the percentage of this compound, is known to be significantly affected by geographical location, which encompasses differences in climate, soil type, and cultivation practices. researchgate.netnih.gov Studies on P. graveolens from five different regions in Morocco showed notable differences in the chemical profiles of their essential oils, with this compound content varying from 3.92% to 7.84%. researchgate.netcabidigitallibrary.org

Climatic factors such as temperature and relative humidity have a direct impact on the levels of specific terpenes. Research has indicated that the concentration of this compound, along with citronellol (B86348) and its esters, correlates positively with atmospheric temperature and negatively with relative humidity. researchgate.net Furthermore, cultivation practices like the application of certain antitranspirant agents can influence the concentration of this compound. ekb.eg Water availability is another critical factor; water deficit stress can alter the essential oil composition in P. graveolens. researchgate.net Drying methods post-harvest have also been shown to have a marked impact on the final concentration of this compound in the extracted essential oil.

Phenological Stages and Plant Age Effects

The developmental stage of a plant plays a crucial role in the biosynthesis and accumulation of secondary metabolites like this compound. Research on Pelargonium graveolens has shown that the chemical composition of its essential oil, including the concentration of this compound, varies significantly across different phenological stages such as vegetative, floral budding, full flowering, and post-flowering. researchgate.netmdpi.comnih.gov

In one study, the essential oil yield of Pelargonium graveolens was found to be highest during the flowering stage (0.18%) and lowest at the floral budding stage (0.14%). researchgate.net While this particular study did not specifically report on this compound concentrations, it highlights the general principle that the plant's life cycle stage dictates the profile of its volatile compounds. Another study on three cultivars of rose-scented geranium ('Bourbon', 'CIM-Pawan', and 'Bio-G-171') found variations in this compound content based on the time of harvest throughout the day, which is another aspect of phenological influence. horticultureresearch.net For instance, in the 'Bourbon' cultivar, the percentage of this compound was highest in the sample harvested in the evening. horticultureresearch.net

Furthermore, the age of plant tissues can affect the composition of essential oils. In rose geranium, it has been observed that the levels of certain compounds like geraniol (B1671447) and linalool (B1675412) decrease in older leaves, while others remain constant. usamv.ro This suggests that the enzymatic machinery responsible for producing these compounds may change as the plant ages, which could also impact the levels of this compound.

**Table 1: Effect of Phenological Stage on Essential Oil Composition of *Pelargonium graveolens***

| Phenological Stage | Identified Compounds | Monoterpene Hydrocarbons (%) | Oxygenated Monoterpenes (%) | Sesquiterpene Hydrocarbons (%) |

| Vegetative | 52 | 20.84 | 39.08 | 25.41 |

| Beginning of Flowering | 51 | 18.63 | 35.1 | 30.19 |

| Full Flowering | 55 | 17.99 | 41.31 | 24.25 |

| Data sourced from a study on the chemical profiling of Pelargonium graveolens essential oils. nih.gov |

Post-Harvest Processing Effects on Volatile Compound Composition (e.g., Drying Methods)

The method used to dry plant material after harvesting can significantly alter the composition of its essential oil. A study on Pelargonium graveolens investigated the effects of different drying methods—fresh, shade-drying, sun-drying, and oven-drying at 30°C and 60°C—on the essential oil constituents.

The results indicated that increasing the drying temperature from 30°C to 60°C led to a significant increase in the content of this compound. Specifically, the concentration of this compound was 0.99% in the essential oil from fresh plants, and it rose to 4.52% in plants oven-dried at 60°C. This suggests that thermal processing can either promote the biosynthesis of this compound or lead to the degradation of other, more volatile compounds, thereby increasing the relative concentration of this compound.

Conversely, shade-drying was found to be the most suitable method for preserving high levels of other important compounds like citronellol, geraniol, and linalool. mdpi.com Therefore, the choice of drying method must be carefully considered depending on the desired chemical profile of the final essential oil product.

**Table 2: Influence of Drying Method on this compound Content in *Pelargonium graveolens***

| Drying Method | This compound (%) |

| Fresh Plant | 0.99 |

| Shade-Drying | Not specified |

| Sun-Drying | Not specified |

| Oven-Drying (30°C) | Not specified |

| Oven-Drying (60°C) | 4.52 |

| Data adapted from a study on the effects of different drying methods on Pelargonium graveolens essential oil. |

Influence of Exogenous Elicitors on Secondary Metabolite Biosynthesis (e.g., Phytohormones like Cytokinins, Methyl Jasmonate, Abscisic Acid)

The biosynthesis of secondary metabolites in plants can be influenced by the application of exogenous elicitors, which are compounds that trigger defense responses and can modulate various metabolic pathways. benthamopen.com Phytohormones such as cytokinins, methyl jasmonate, and abscisic acid have been studied for their effects on the essential oil composition of aromatic plants. ajfand.netnih.gov

Cytokinins: In a study on two varieties of rose geranium (Pelargonium graveolens L.), the application of cytokinin (CK) was found to influence the biosynthesis of essential oils. usamv.roresearchgate.net Specifically, a high concentration of cytokinin (886.4 µM) combined with simulated wounding led to an increase in linalool and this compound in the 'Bourbon' and 'Madagascar' types, respectively. usamv.roresearchgate.netresearchgate.netresearchgate.net This indicates that cytokinins can play a role in upregulating the pathways leading to the formation of these compounds, particularly under stress conditions.

Methyl Jasmonate (MeJA): Methyl jasmonate is a well-known elicitor that can induce the production of various secondary metabolites. benthamopen.comthegoodscentscompany.comscience.gov In a study on simulated hail-damaged rose geranium, the application of MeJA at a concentration of 10 mM was found to partially improve the content of geraniol esters, a group of compounds that includes this compound. ajfand.netresearchgate.net Although the study did not report a statistically significant increase for this compound specifically, it did note that geraniol esters, in general, were positively affected. ajfand.netresearchgate.netumn.edu

Abscisic Acid (ABA): Abscisic acid is another phytohormone involved in plant stress responses. frontiersin.org In the same study on simulated hail-damaged rose geranium, the application of ABA at 150 µM did not result in a statistically different content of this compound compared to the control. ajfand.net However, there was a positive correlation observed between the use of 150 µM ABA (applied for 7 days) and the content of geranyl butyrate (B1204436) and this compound. ajfand.net This suggests a potential, albeit not consistently significant, influence of ABA on the biosynthesis of these esters.

Table 3: Effect of Exogenous Elicitors on this compound and Related Compounds in Rose Geranium

| Elicitor | Concentration | Effect on this compound/Geraniol Esters |

| Cytokinin (CK) | 886.4 µM | Increased this compound in 'Madagascar' type with wounding. usamv.roresearchgate.net |

| Methyl Jasmonate (MeJA) | 10 mM | Partially improved geraniol esters. ajfand.netresearchgate.net |

| Abscisic Acid (ABA) | 150 µM | No statistically significant difference, but a positive correlation was observed. ajfand.net |

| Data compiled from studies on the effects of phytohormones on rose geranium essential oil biosynthesis. usamv.roajfand.netresearchgate.netresearchgate.net |

Biosynthesis Pathways and Genetic Regulation of Geranyl Tiglate

Precursor Metabolites and Isoprenoid Biosynthesis Pathways

The journey to synthesizing geranyl tiglate begins with the production of fundamental five-carbon (C5) building blocks, which are assembled into the ten-carbon (C10) backbone of geraniol (B1671447). This process is deeply integrated within the broader network of isoprenoid biosynthesis.

The universal precursor for all monoterpenes, including the geraniol moiety of this compound, is Geranyl Pyrophosphate (GPP). nih.govmdpi.comgoogle.comresearchgate.netpnas.orgoup.com GPP is a C10 intermediate formed from the head-to-tail condensation of two C5 isoprenoid units: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govwikipedia.org This reaction is a critical branch point in isoprenoid metabolism, directing carbon flux towards the synthesis of the vast family of monoterpenoids. nih.govgoogle.com Once formed, GPP serves as the direct substrate for a class of enzymes known as monoterpene synthases, which catalyze its conversion into a diverse array of linear and cyclic monoterpenes. google.comresearchgate.net In the case of this compound biosynthesis, GPP is first converted to geraniol before undergoing esterification.

In plants, the C5 precursors IPP and DMAPP are synthesized through two distinct pathways: the cytosolic Mevalonate (B85504) (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. mdpi.comoup.comnih.gov The biosynthesis of monoterpenes, which are derived from GPP, predominantly occurs in the plastids and utilizes precursors from the MEP pathway. mdpi.comresearchgate.net This pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate and involves a series of seven enzymatic steps to produce IPP and DMAPP. nih.gov

Specialized plant structures, such as glandular trichomes, are often the primary sites for the synthesis of high concentrations of monoterpenes and their derivatives. osti.govwsu.eduoup.com Research on plants like peppermint and Stevia rebaudiana has shown that the MEP pathway is highly active in these trichomes to supply the necessary precursors for monoterpene production. researchgate.netosti.govwsu.edu The high metabolic flux through the MEP pathway in these specialized tissues is crucial for the copious formation of monoterpenoids. wsu.edu

While the MEP pathway is the primary source of precursors for monoterpenes, the two isoprenoid pathways are not entirely isolated. nih.gov A growing body of evidence points to metabolic "crosstalk" between the plastidial MEP and the cytosolic MVA pathways, involving the transport of common intermediates like IPP across the plastid membrane. oup.comresearchgate.netbiorxiv.org

Although the MVA pathway is mainly responsible for producing precursors for sesquiterpenes (C15) and triterpenes (C30) in the cytosol, under certain conditions, MVA-derived intermediates can be transported into the plastids and contribute to monoterpene biosynthesis. researchgate.netoup.com Conversely, MEP-derived precursors can be exported to the cytosol. researchgate.net Studies have shown that while the transport of MVA-derived GPP precursors from the cytosol to the plastid appears to be limited, the exchange of C5 units does occur. researchgate.netresearchgate.net This interplay suggests a flexible and integrated metabolic network, though the MEP pathway remains the principal driver for the GPP used in monoterpene formation. researchgate.netoup.com

Integration within the 2C-Methyl-D-Erythritol-4-Phosphate (MEP) Pathway in Glandular Trichomes

Enzymatic Steps and Gene Expression in this compound Formation

The assembly of this compound from its precursors is governed by the coordinated action of specific enzymes, whose expression is under tight genetic control.

The formation of GPP is catalyzed by the enzyme Geranyl Pyrophosphate Synthase (GPPS), a short-chain prenyltransferase. nih.govmdpi.com GPPS facilitates the crucial condensation reaction between DMAPP and IPP. nih.govwikipedia.org This enzyme belongs to a family of prenyltransferases that create precursors of different lengths, such as Farnesyl Pyrophosphate (FPP; C15) and Geranylgeranyl Pyrophosphate (GGPP; C20). nih.gov The specificity of GPPS ensures the production of the C10 GPP needed for monoterpene synthesis. GPPS can exist as a homodimer or a heterodimer, and its activity is a key regulatory point controlling the flow of precursors into the monoterpenoid family. nih.govmdpi.com The expression of GPPS genes is often highest in tissues that actively produce monoterpenes, such as flowers and glandular trichomes. mdpi.com

The final step in the formation of this compound is the esterification of the alcohol geraniol with tiglic acid (an unsaturated short-chain carboxylic acid). This reaction is catalyzed by a type of enzyme known as an acyltransferase, specifically an alcohol acyltransferase (AAT). researchgate.netmdpi.com These enzymes transfer an acyl group from an acyl-Coenzyme A (acyl-CoA) donor to an alcohol acceptor. cjnmcpu.com In the context of this compound synthesis, an uncharacterised acyltransferase would utilize a tiglyl-CoA donor and geraniol as the alcohol substrate.

Studies on various plants have identified acyltransferases responsible for creating a wide range of volatile esters, including other geranyl esters like geranyl acetate (B1210297) and geranyl propionate (B1217596). researchgate.netashs.org For example, research on globe amaranth (B1665344) suggests that specific acyltransferases are responsible for the formation of different groups of esters. ashs.org The expression of these acyltransferase genes is often regulated by developmental cues and can be induced by factors like jasmonates, which are plant hormones involved in defense responses. umn.eduajfand.net The specific acyltransferase that synthesizes this compound remains to be definitively identified and characterized in most species, but it is a critical component for the production of this specific flavor and fragrance compound.

Role of Geranyl Pyrophosphate Synthase Activity

Metabolic Flux and Pathway Branching Leading to this compound

The biosynthesis of this compound is a specialized process occurring at a metabolic branch point where the precursor, geraniol, is directed towards esterification. This process is highly dependent on the organism, specific tissue types, and the presence of requisite enzymes that control the flow of metabolites.

Biotransformation of Geraniol into Geranyl Esters

This compound is a monoterpene ester formed through the esterification of geraniol with tiglic acid. This conversion is a critical step in the diversification of monoterpenoids in many organisms, particularly aromatic plants. The biotransformation of the alcohol geraniol into its various ester forms, including this compound, is primarily catalyzed by specific enzymes.

In engineered microbial systems and plant extracts, this transformation is often achieved through lipase-mediated esterification. acs.orgresearchgate.net Lipases are enzymes that can catalyze the formation of esters from an alcohol and a carboxylic acid. Studies have demonstrated that immobilized lipases can be used in biphasic systems to efficiently convert geraniol and various carboxylates into geranyl esters with high conversion rates. acs.org For instance, the enzymatic esterification of geraniol with different acids has achieved over 90% conversion under optimized conditions. researchgate.net

Within plants, the biosynthesis of volatile esters is typically catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes facilitate the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor. In the context of this compound, an AAT would use tiglyl-CoA and geraniol as substrates. Engineering E. coli with a heterologous mevalonate pathway, a geraniol synthase (GES), and an alcohol acyltransferase (AAT) has successfully led to the production of geranyl acetate, demonstrating the feasibility of this pathway for producing geranyl esters. nih.gov This esterification step is crucial as it can protect the geraniol from further metabolism by endogenous enzymes and increase the final product titer. nih.gov The biotransformation of geraniol is not limited to acetylation; various geranyl esters, including geranyl butyrate (B1204436), geranyl formate, and this compound, are derived from this precursor in aromatic plants. ajfand.netresearchgate.net

Table 1: Research Findings on Geraniol Biotransformation

| Organism/System | Enzyme/Method | Product(s) | Key Finding | Reference |

|---|---|---|---|---|

| Engineered Escherichia coli | Immobilized Lipase (B570770) | Geranyl Butyrate, Geranyl Hexanoate | Achieved >90% conversion of geraniol to esters in an optimized enzymatic step. Produced 0.59 g/L geranyl butyrate. | acs.orgresearchgate.net |

| Engineered Escherichia coli | Alcohol Acyltransferase (AAT) from Rosa hybrida | Geranyl Acetate | Esterification prevented geraniol bioconversion into other monoterpenoids, improving product specificity and achieving a high titer of 4.8 g/L. | nih.gov |

| Saccharomyces cerevisiae | Alcohol Acetyltransferase (ATF1, ATF2) | Geranyl Acetate, Citronellyl Acetate | Deletion of ATF1 and ATF2 genes drastically reduced the formation of terpenyl acetates from geraniol. | mdpi.com |

| Pelargonium graveolens | Endogenous Enzymes | Geranyl Formate, Geranyl Butyrate, this compound | These esters are naturally derived from the biotransformation of geraniol within the plant. | ajfand.netresearchgate.net |

Distinct Chemotypes and Biosynthetic Divergence in Pelargonium graveolens

Pelargonium graveolens (rose-scented geranium) provides a clear example of metabolic pathway divergence leading to the specialized production of certain monoterpenoids. Natural populations of P. graveolens exhibit distinct chemotypes, which are phenotypes characterized by a stable and dominant volatile chemical profile. nih.govub.edu These chemotypes preferentially accumulate either acyclic monoterpene alcohols like geraniol and (-)-citronellol, or cyclic p-menthanes like (-)-isomenthone. nih.govresearchgate.net

All these monoterpenes originate from a common precursor, geranyl diphosphate (GDP), which is synthesized via the 2C-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids. nih.govub.edu However, the metabolic flux from GDP diverges into functionally independent pathways. nih.gov

In the geraniol-rich chemotype, the metabolic pathway is strongly directed towards the synthesis of geraniol and its subsequent derivatives. This results in a significant reduction in the accumulation of cyclic p-menthanes. nih.govoup.com Crucially, these geraniol-rich lines show a high degree of enrichment of various geranyl esters, with geranyl formate, geranyl acetate, and this compound being principal components. nih.govub.eduoup.com This indicates that in this chemotype, not only is the flux directed to geraniol, but there is also significant enzymatic activity (likely from alcohol acyltransferases) that channels geraniol into its esterified forms, including this compound. mdpi.comnih.gov In contrast, the citronellol-rich chemotype accumulates citronellol (B86348) and its corresponding esters, while the isomenthone-rich chemotype accumulates p-menthanes with a near complete absence of geraniol and its esters. nih.gov

Table 2: Major Volatile Components in Different Pelargonium graveolens Chemotypes

| Chemotype | Primary Accumulated Compound(s) | Characteristic Minor/Enriched Compounds | Reference |

|---|---|---|---|

| Geraniol-rich | Geraniol (~50.5%) | High enrichment of geranyl esters (formate, acetate, tiglate ) | nih.govub.eduoup.com |

| (-)-Citronellol-rich | (-)-Citronellol | High enrichment of citronellyl esters | nih.gov |

| (-)-Isomenthone-rich | (-)-Isomenthone | Higher levels of other p-menthanes (limonene, (+)-menthone) | nih.gov |

Molecular and Genetic Regulation of this compound Biosynthesis

The production of this compound is controlled at the genetic level through the expression of specific biosynthetic and regulatory genes. Modern molecular techniques have been instrumental in uncovering the complex networks that govern the flow of precursors and the final enzymatic steps in its formation.

Transcriptomic and Genomic Studies for Pathway Discovery

Transcriptomic and genomic analyses are powerful tools for identifying the genes responsible for the biosynthesis of specialized metabolites like this compound. By sequencing the expressed genes (transcriptome) in tissues that produce these compounds, such as the glandular trichomes of P. graveolens, researchers can identify candidate genes. nih.gov

A significant discovery in P. graveolens was the identification of a cytosolic pathway for the biosynthesis of geraniol. nih.gov This finding challenges the conventional model where monoterpene synthesis is confined to the plastids. Research has shown that geraniol and citronellol biosynthesis in the cytosol of glandular trichomes involves a Nudix hydrolase, named PgNdx1. This enzyme converts geranyl diphosphate (GDP) into geranyl monophosphate (GP). nih.gov This GP is the likely immediate precursor that is then dephosphorylated to geraniol before being esterified to form compounds like this compound. Chemotypes rich in geraniol accumulate high levels of GP, supporting the role of this cytosolic pathway. nih.gov

Furthermore, transcriptomic studies in various aromatic plants have helped to identify entire families of genes involved in terpenoid biosynthesis. These include genes for the MEP and mevalonic acid (MVA) pathways which produce the basic building blocks, as well as terpene synthases (TPS) that create the monoterpene skeletons, and alcohol acyltransferases (AATs) that perform the final esterification step. frontiersin.orgnih.gov For example, integrated metabolomic and transcriptomic analysis in Lonicera japonica identified key genes in the MEP and MVA pathways, such as DXS and GGPPS, whose expression patterns correlated with the production of terpenoids. nih.gov Genome-wide studies help to identify and characterize entire gene families, such as the geranylgeranyl pyrophosphate synthase (GGPS) family, which is critical for providing precursors for all terpenes. nih.gov

Regulatory Responses to Biotic and Abiotic Stresses

The biosynthesis of essential oils, including this compound, is a dynamic process that responds to both internal developmental cues and external environmental stresses. usamv.roresearchgate.net Plants modulate the production of these secondary metabolites as a defense mechanism against herbivores (biotic stress) and to cope with adverse conditions like wounding, drought, or extreme temperatures (abiotic stress). nih.govmdpi.com These responses are often mediated by phytohormones that act as signaling molecules. usamv.robiorxiv.org

Studies on P. graveolens have shown that the application of phytohormone-based biostimulants and elicitors can significantly alter the profile of essential oil components.

Cytokinin (CK): The application of cytokinin has been shown to improve essential oil biosynthesis. In one study, a high concentration (886.4 µM) of cytokinin increased the content of this compound in the Madagascar-type variety of P. graveolens, particularly following simulated wounding. usamv.roresearchgate.net

Methyl Jasmonate (MeJA) and Abscisic Acid (ABA): These are well-known stress-related hormones. Jasmonate is particularly upregulated by wounding stress and is directly involved in terpene biosynthesis. ajfand.net In experiments comparing the effects of MeJA and ABA on hail-damaged geranium, the application of both elicitors was positively correlated with the production of geranyl esters, including geranyl butyrate and this compound. ajfand.net This suggests that stress signaling pathways can actively channel metabolic flux towards the synthesis of these defensive compounds.

Table 3: Effect of Elicitors on Geranyl Ester Biosynthesis in P. graveolens

| Elicitor/Stress | Plant Variety | Observed Effect | Reference |

|---|---|---|---|

| Cytokinin (CK) (886.4 µM) + Wounding | Madagascar-type | Increased content of this compound. | usamv.roresearchgate.net |

| Abscisic Acid (ABA) (150 µM) | Reunion-type (Simulated hail damage) | Positively correlated with increased geranyl butyrate and this compound. | ajfand.net |

| Methyl Jasmonate (MeJA) (10 mM) | Reunion-type (Simulated hail damage) | Positively correlated with increased geranyl butyrate and this compound. | ajfand.net |

Advanced Synthetic Methodologies for Geranyl Tiglate in Research

Enzymatic Synthesis Strategies

Enzymatic synthesis, particularly using lipases, has emerged as a highly effective and specific method for producing esters like geranyl tiglate. These biocatalysts offer mild reaction conditions and high selectivity, making them ideal for synthesizing sensitive and high-value compounds.

The primary enzymatic route to this compound is the direct esterification of its constituent alcohol, geraniol (B1671447), and the unsaturated carboxylic acid, tiglic acid. Lipases are the catalysts of choice for this transformation due to their proficiency in catalyzing ester bond formation.

Research has demonstrated the feasibility of this reaction using specific and robust enzymes. In a notable study, the direct esterification of geraniol and tiglic acid was catalyzed by Candida antarctica lipase (B570770) fraction B (CAL-B). researchgate.net The reaction, conducted in a hexane (B92381) solvent system, successfully produced this compound, achieving a conversion of 17% after 48 hours. researchgate.net CAL-B is a widely utilized and powerful biocatalyst in organic synthesis, known for its high catalytic efficiency in esterification and transesterification reactions. srce.hr While the reported yield for this compound is modest, it confirms the viability of the biocatalytic pathway and establishes a baseline for further optimization. researchgate.net Other studies involving the esterification of geraniol with different carboxylic acids have shown that lipases like CAL-B are suitable catalysts for the synthesis of short-chain flavor esters. srce.hr

Achieving high conversion yields in enzymatic esterification hinges on the careful optimization of various reaction parameters. While specific optimization studies for this compound are not extensively detailed in the literature, the principles derived from the synthesis of other geranyl esters provide a clear roadmap for enhancing its production. The performance of geranyl ester synthesis is critically influenced by the biocatalyst origin, acyl donor properties, substrate concentrations, temperature, and water activity. srce.hrresearchgate.net

Enzyme Source: The choice of lipase is paramount. Lipases from different microbial sources exhibit varying degrees of activity and stability. For geraniol esterification, immobilized lipases such as Novozym 435 (from Candida antarctica) and Lipozyme TL IM (from Thermomyces lanuginosus) are frequently employed, often demonstrating high conversion rates (80-100%) for various acyl donors. nih.gov Lipases from Mucor miehei and Pseudomonas fluorescens have also proven effective in synthesizing geranyl esters. dss.go.thchemrxiv.org

Acyl Donor and Substrate Molar Ratio: The properties of the acyl donor (tiglic acid) and the molar ratio of geraniol to tiglic acid are critical. In many lipase-catalyzed esterifications, an equimolar substrate ratio (1:1) is found to be optimal. nih.gov However, in some cases, using an excess of one substrate can shift the reaction equilibrium toward the product. For instance, in the synthesis of geranyl oleate, a 5:1 molar ratio of geraniol to oleic acid maximized the yield. nih.gov Conversely, high concentrations of short-chain acids can sometimes lead to enzyme inhibition. dss.go.th

Reaction Temperature: Temperature affects both the reaction rate and the enzyme's stability. For many geranyl ester syntheses, optimal temperatures are found in the range of 35–60 °C. nih.govnih.govnih.gov For example, the synthesis of geranyl butyrate (B1204436) using Candida rugosa lipase was optimal at 35 °C, while geranyl acetate (B1210297) synthesis using Novozym 435 achieved high conversion at 60 °C. nih.govresearchgate.net Temperatures above this range can lead to irreversible deactivation of the enzyme. dss.go.th

Water Activity: Water is a byproduct of esterification, and its presence can promote the reverse reaction (hydrolysis), thereby reducing the final ester yield. In organic solvent systems, controlling water activity is crucial. Methods such as membrane pervaporation can be used to selectively remove water from the reaction mixture, which has been shown to increase reaction rates by 150% and drive the conversion to 100% in geranyl acetate synthesis. nih.gov In some cases, a small initial amount of water is necessary to maintain the essential water layer on the enzyme for catalytic activity, but excess water generally decreases the conversion rate. dss.go.thnih.gov

The following interactive table summarizes key parameters and their typical optimal ranges as investigated in the synthesis of various geranyl esters, which can be applied to optimize this compound production.

| Parameter | Typical Range/Condition Investigated | General Impact on Geranyl Ester Synthesis | Reference Example (Ester) |

|---|---|---|---|

| Enzyme Source | Candida antarctica, Thermomyces lanuginosus, Mucor miehei, Pseudomonas sp. | Determines catalytic efficiency and stability. Immobilized forms (e.g., Novozym 435) are often preferred for reusability and stability. | Novozym 435 & Lipozyme TL IM (Oleate, Laurate) nih.gov |

| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 5:1 | Affects reaction equilibrium. An excess of alcohol can increase conversion, but an excess of acid can cause inhibition. | 5:1 (Geranyl Oleate) nih.gov, 1:1 (Geranyl Alkanoates) nih.gov |

| Reaction Temperature | 25 - 70 °C | Increases reaction rate up to an optimum, beyond which enzyme denaturation occurs. | 35 °C (Geranyl Butyrate) nih.gov, 50 °C (Geranyl Butyrate) nih.gov |

| Water Activity | Solvent-free or controlled water content (0-20%) | Low water activity favors ester synthesis. Excess water promotes hydrolysis, reducing yield. | 10% added water (Geranyl Butyrate) nih.gov, Water removal increased conversion to 100% (Geranyl Acetate) nih.gov |

| Enzyme Loading | 5 - 50% (w/w of reactants) | Higher enzyme concentration generally increases the reaction rate, up to a point where it is no longer the limiting factor. | 10 wt% (Geranyl Oleate) nih.gov, 15% (w/w) (Geranyl Butyrate) nih.gov |

Understanding the reaction mechanism and kinetics is fundamental for designing efficient bioreactors and scaling up production. The enzymatic synthesis of esters by lipases, including the formation of this compound, is widely accepted to follow a Ping-Pong Bi-Bi mechanism. chemrxiv.org

In this mechanism, the lipase (E) first reacts with the acyl donor (in this case, tiglic acid) to form an acyl-enzyme intermediate complex, releasing the first product (water). This is the acylation step. Subsequently, the alcohol (geraniol) binds to the acyl-enzyme complex and acts as a nucleophile, attacking the intermediate. This deacylation step results in the release of the final ester product (this compound) and the regeneration of the free enzyme. nih.gov

Kinetic studies on the synthesis of analogous esters, such as geranyl acetate and geranyl butyrate, have provided valuable insights. For instance, detailed QM/MM (Quantum Mechanics/Molecular Mechanics) mechanistic studies on geranyl butyrate synthesis identified the nucleophilic attack in the deacylation step as the rate-limiting step of the entire process, with a calculated free energy barrier of 14.0 kcal/mol. nih.gov In other studies, kinetic models have been developed that account for factors like substrate inhibition, which can occur at high concentrations of either the alcohol or the acid. nih.gov The activation energy for the lipase-catalyzed synthesis of geranyl acetate has been determined to be 16 kJ/mol, indicating a relatively low energy barrier for the reaction to proceed once the enzyme-substrate complex is formed. nih.gov These findings underscore the efficiency of lipase catalysis and provide a robust framework for modeling the synthesis of this compound.

Optimization of Biocatalytic Parameters (e.g., Enzyme Source, Acyl Donor Properties, Substrate Molar Ratio, Reaction Temperature, Water Activity)

Academic Rationale for Utilizing Biosynthetic Approaches over Conventional Chemical Synthesis

The preference for enzymatic and biosynthetic methods over conventional chemical synthesis for producing flavor esters like this compound is supported by a strong academic and industrial rationale grounded in the principles of green chemistry and market demands. researchgate.netnih.gov

Mild Reaction Conditions: Traditional chemical esterification often requires harsh conditions, such as high temperatures, high pressures, and the use of strong acid catalysts (e.g., sulfuric acid). researchgate.net These conditions can lead to undesirable side reactions, such as the degradation of thermally sensitive molecules like geraniol, isomerization, or polymerization, resulting in lower product purity and yield. In contrast, enzymatic catalysis proceeds under mild conditions (moderate temperatures and atmospheric pressure), preserving the structural integrity of the substrates and products. dss.go.thnih.gov

High Specificity and Selectivity: Lipases exhibit remarkable chemo-, regio-, and stereoselectivity. researchgate.net This high specificity minimizes the formation of unwanted byproducts, simplifying downstream purification processes and reducing waste. This is particularly important for unsaturated compounds like this compound, where chemical catalysts might induce unwanted reactions at the double bonds.

Environmental Sustainability: Biosynthetic routes are considered environmentally benign or "green." researchgate.net They avoid the use of toxic and corrosive inorganic catalysts and often reduce the reliance on volatile organic solvents. nih.gov Some enzymatic syntheses can even be performed in solvent-free systems, where one of the liquid substrates acts as the reaction medium, further enhancing the process's green credentials. chemrxiv.orgnih.gov

"Natural" Product Labeling: A significant market driver for enzymatic synthesis is product labeling. According to regulations in major markets like the United States and the European Union, flavor and fragrance compounds produced via biotechnological processes (using enzymes or microbes) can be classified as "natural." srce.hrresearchgate.net These "natural" esters command a higher market price and are preferred by consumers over their "synthetic" counterparts produced via chemical routes.

Reduced Energy Consumption: The mild operating temperatures of enzymatic reactions translate to lower energy consumption compared to the high-temperature requirements of conventional chemical synthesis, leading to more cost-effective and sustainable industrial processes. frontiersin.org

State of the Art Analytical Techniques and Methodologies for Geranyl Tiglate

Chromatographic Separation and Detection Techniques

Chromatographic techniques are fundamental to the separation of geranyl tiglate from other components within a sample, a crucial step for its accurate analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. derpharmachemica.commdpi.com It combines the powerful separation capabilities of gas chromatography with the precise mass detection of mass spectrometry, allowing for both qualitative and quantitative analysis. japsonline.com In a typical GC-MS analysis of essential oils, the sample is injected into the GC system, where it is vaporized and carried by a carrier gas through a long, thin column. The separation is often performed on a fused silica (B1680970) capillary column, such as a VF-5ms or HP-5, which separates compounds based on their boiling points and interactions with the stationary phase. derpharmachemica.comjapsonline.com

Following separation in the GC column, the individual compounds enter the mass spectrometer. There, they are ionized, typically by electron impact (EI), and the resulting fragments are separated based on their mass-to-charge ratio (m/z). japsonline.com The resulting mass spectrum is a unique fingerprint for each compound, which can be compared against spectral libraries like NIST and Wiley for identification. japsonline.com The qualitative and quantitative analysis of essential oils, including the determination of this compound, is often carried out using GC-MS. japsonline.combgci.org For instance, in the analysis of Pelargonium graveolens essential oil, GC-MS has been used to identify and quantify dozens of compounds, with this compound being a consistently reported constituent. derpharmachemica.comderpharmachemica.comresearchgate.net The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of this compound. japsonline.com

High-Resolution Gas Chromatography (HRGC) and Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

For highly complex samples where standard GC-MS may not provide sufficient separation, high-resolution gas chromatography (HRGC) and comprehensive two-dimensional gas chromatography (GC×GC) offer enhanced analytical power. GC×GC, in particular, has emerged as a powerful tool for the analysis of intricate mixtures like essential oils and food aromas. maxapress.commdpi.com This technique utilizes two different chromatographic columns with distinct stationary phases connected by a modulator. mdpi.com This setup provides a much higher separation capacity compared to single-column GC, allowing for the resolution of co-eluting compounds that would otherwise overlap. gcms.cz

The application of GC×GC has been demonstrated in the analysis of various complex volatile profiles, such as those found in beer and wine. uliege.beresearchgate.net For example, a study on fruity beers used SPME-GC×GC-MS to differentiate their volatile organic compound (VOC) profiles, highlighting the technique's ability to separate and identify a wide range of compounds. uliege.be Similarly, the analysis of Nebbiolo-based wine volatiles during aging was successfully carried out using HS-SPME coupled with GC×GC-TOFMS, enabling the simultaneous analysis of over 130 compounds. researchgate.net The enhanced separation power and sensitivity of GC×GC make it particularly suitable for detecting minor components like this compound in complex matrices. mdpi.com

Advanced Mass Spectrometry Coupling (e.g., Time-of-Flight Mass Spectrometry (TOFMS))

The coupling of advanced mass spectrometry detectors, such as Time-of-Flight Mass Spectrometry (TOFMS), with GC and GC×GC systems further enhances analytical capabilities. TOFMS is a method where the mass-to-charge ratio of an ion is determined by measuring the time it takes to travel a known distance. wikipedia.org A key advantage of TOFMS is its high acquisition speed and the ability to provide full-spectrum data, which is especially beneficial for the fast-eluting peaks generated in GC×GC. gcms.cznih.gov

The combination of GC×GC with high-resolution TOFMS (HR-TOFMS) has proven to be a highly effective method for analyzing the complex composition of essential oils. nih.gov This technique provides both high separation power and accurate mass measurements, facilitating unambiguous compound identification. nih.gov In the analysis of rose essential oils, GC×GC–HR-TOFMS was used to reliably identify discriminative volatile compounds. nih.gov The stability of the mass scale and the high resolving power of TOFMS also allow for excellent mass accuracy, which is crucial for the correct identification of isomers and compounds with similar fragmentation patterns. colostate.edu The spectral continuity of TOFMS is advantageous in deconvoluting co-eluting peaks, leading to more accurate area percent calculations even in complex chromatograms. gcms.cz

Sample Preparation and Extraction Techniques for Volatile Compounds

The choice of sample preparation and extraction technique is critical for the accurate analysis of volatile compounds like this compound, as it directly impacts the yield and composition of the extracted analytes.

Headspace Solid-Phase Microextraction (HS-SPME) Method Development and Optimization

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and versatile technique for extracting volatile and semi-volatile compounds from various matrices. acs.org This method involves exposing a fused-silica fiber coated with a stationary phase to the headspace above a sample. acs.org The volatile compounds partition between the sample matrix and the fiber coating. After extraction, the fiber is directly desorbed into the GC injector for analysis. mdpi.com

The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time, and temperature. acs.org Different fiber coatings, such as Carboxen/Polydimethylsiloxane (CAR/PDMS) and Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), exhibit different selectivities for various analytes. researchgate.netakjournals.com Optimization of these parameters is crucial for developing a robust and sensitive method. For instance, in the analysis of volatile compounds from Tillandsia xiphioides flowers, a face-centered central composite design was used to optimize the HS-SPME conditions, leading to the identification of 30 compounds, including this compound. acs.orgacs.org HS-SPME coupled with GC-MS has been successfully applied to analyze scent profiles from human skin and the volatile components of various plant materials. mdpi.com

Hydrodistillation (HD) and Microwave-Assisted Hydrodistillation (MAHD)

Hydrodistillation (HD) is a traditional and widely used method for extracting essential oils from plant materials. derpharmachemica.comarabjchem.org The process involves boiling the plant material in water, and the resulting steam, carrying the volatile compounds, is condensed and collected. The essential oil, being immiscible with water, is then separated.

A more modern and efficient alternative to conventional HD is Microwave-Assisted Hydrodistillation (MAHD). derpharmachemica.comderpharmachemica.com MAHD utilizes microwave energy to heat the water and plant material, leading to a faster extraction process and often a higher yield of essential oil. derpharmachemica.comresearchgate.net Studies comparing HD and MAHD for the extraction of essential oils from Pelargonium graveolens have shown that MAHD can significantly reduce extraction time and increase the yield of certain compounds. derpharmachemica.com For example, one study reported a higher yield of this compound with MAHD (2.95%) compared to HD (1.67%). derpharmachemica.com The composition of the essential oil can vary depending on the extraction method used. mdpi.comnih.gov

Below is a data table summarizing the percentage of this compound found in Pelargonium graveolens essential oil using different extraction methods, as reported in various studies.

| Extraction Method | Plant Part | This compound (%) | Reference |

| Hydrodistillation (HD) | Leaves | 2.43 | derpharmachemica.com |

| Microwave-Assisted Hydrodistillation (MAHD) | Leaves | 2.27 | derpharmachemica.com |

| Hydrodistillation (HD) | Leaves | 1.30 | derpharmachemica.com |

| Microwave-Assisted Hydrodistillation (MAHD) | Leaves | 1.54 | derpharmachemica.com |

| Hydrodistillation (HD) | Leaves | 1.67 | derpharmachemica.com |

| Microwave-Assisted Hydrodistillation (MAHD) | Leaves | 2.95 | derpharmachemica.com |

| Hydrodistillation (HD) | Leaves | 1.97 | mdpi.comnih.gov |

| Dynamic Headspace (Peat adsorbent) | Leaves | 8.21 | mdpi.comnih.gov |

| Hydrodistillation (HD) | - | 1.52 | japsonline.com |

| Hydrodistillation (HD) | Leaves | 4.99 | researchgate.net |

| Hydrodistillation (HD) | Aerial Parts | 0.99-4.52 |

Adsorbent-Based Extraction Techniques (e.g., Porapak Q, Peat)

The extraction of volatile compounds like this compound from plant material is a critical first step in its analysis. Adsorbent-based methods, particularly dynamic headspace sampling, are widely employed to capture these volatiles without the thermal degradation that can occur with methods like hydrodistillation. mdpi.comnih.gov In this technique, an inert gas purges the volatile compounds from the sample headspace, which are then trapped onto a solid adsorbent material. mdpi.com

Commonly used adsorbents include synthetic porous polymers like Porapak Q and natural materials such as peat. researchgate.netresearchgate.net Research comparing these adsorbents for the extraction of volatiles from Geranium (Pelargonium graveolens L' Herit) leaves has revealed significant differences in their efficiency for specific compounds. mdpi.comresearchgate.net

One study systematically compared dynamic headspace using Porapak Q (HSD-P) and peat (HSD-T) with traditional hydrodistillation (HD). The results indicated that the choice of extraction method significantly alters the chemical profile of the resulting extract. mdpi.comresearchgate.net Specifically for this compound, dynamic headspace with peat as the adsorbent proved to be markedly more effective.

Detailed Research Findings: A comparative analysis demonstrated that dynamic headspace with peat (HSD-T) yielded the highest percentage of this compound (8.21%). mdpi.comresearchgate.net This was substantially higher than the yields obtained through hydrodistillation (1.97%) and dynamic headspace with Porapak Q (0.93%). mdpi.com The study concluded that peat is a superior adsorbent for this compound compared to the commercially standard Porapak Q, highlighting the importance of the adsorbent's organic fraction in the adsorption of volatile organic compounds (VOCs). mdpi.comresearchgate.net

Table 1: Comparison of Extraction Methods for this compound from Pelargonium graveolens

| Extraction Method | Abbreviation | This compound Yield (%) |

|---|---|---|

| Dynamic Headspace with Peat | HSD-T | 8.21 |

| Hydrodistillation | HD | 1.97 |

| Dynamic Headspace with Porapak Q | HSD-P | 0.93 |

Data sourced from Niculau et al., 2020. mdpi.comresearchgate.net

Spectroscopic Characterization Methods (e.g., Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Chemical Fingerprinting)

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a sample, with absorption peaks corresponding to the vibrational frequencies of specific chemical bonds and functional groups. universallab.org In the analysis of geranium essential oil, which contains this compound, FTIR spectra reveal significant bands that correspond to the primary chemical classes present. dergipark.org.tr For instance, the presence of esters, alcohols, and alkenes, which constitute this compound and other co-occurring terpenes, can be confirmed. dergipark.org.trbotanyjournals.com

Table 2: Significant FTIR Spectral Bands in Geranium Essential Oil

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Associated Functional Group |

|---|---|---|

| 3354 | O-H stretching | Alcohols (e.g., Geraniol (B1671447), Citronellol) |

| 2961 | C=C–C ring vibrations | Volatile Compounds |

| 2916 | –C–H, –CH₂ asymmetric stretching | Alkanes |

| 2871 | –C–H, –CH symmetric stretching | Alkanes |

| 1728, 1713 | C=O stretching | Esters (e.g., this compound, Citronellyl formate) |

| 1451 | CH₂/CH₃ bending | Alkanes |

| 1377 | C-H bending | Alkanes |

| 1057 | C-O stretching | Alcohols, Esters |

Data sourced from Çebi, 2021. dergipark.org.tr

Raman Spectroscopy: Raman spectroscopy is a complementary light-scattering technique that provides information on the vibrational modes of molecules. sapub.org When a laser interacts with a sample, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with the energy shift corresponding to the molecule's vibrational energy levels. sapub.org For geranium essential oil, Raman spectra show sharp bands that are characteristic of its major components. The C=C stretching and CH₃/CH₂ bending vibrations are particularly prominent. dergipark.org.tr

Table 3: Significant Raman Spectral Bands in Geranium Essential Oil

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Associated Functional Group |

|---|---|---|

| 1670 | C=C stretching | Alkenes |

| 1455 | CH₃/CH₂ bending | Alkanes |

| 1385 | CH₃ bending (attached to C=C) | Alkenes |

Data sourced from Çebi, 2021. dergipark.org.tr

Data Analysis and Chemometrics for Chemical Fingerprinting and Metabolite Profiling

The large and complex datasets generated by modern analytical instruments, such as Gas Chromatography-Mass Spectrometry (GC-MS) and vibrational spectrometers, necessitate the use of advanced data analysis and chemometric tools. researchgate.netmdpi.com Chemometrics employs multivariate statistics to extract meaningful information from chemical data, enabling robust chemical fingerprinting and metabolite profiling. mdpi.com

Principal Component Analysis (PCA): PCA is a widely used unsupervised pattern recognition technique that reduces the dimensionality of a dataset while retaining most of the original variance. mdpi.comacs.org In the context of this compound analysis, PCA can be applied to GC-MS data from multiple essential oil samples. It allows for the visualization of relationships between samples, making it possible to distinguish between different plant cultivars or geographic origins based on variations in their chemical profiles, including the relative abundance of this compound and other constituents. acs.orgscialert.net For example, PCA biplots can reveal which compounds are responsible for the observed clustering or separation of different sample groups. acs.org

Calibration and Quantitative Models: For quality control purposes, chemometrics can be used to build calibration models that correlate spectroscopic data with reference data from a primary technique like GC-MS. researchgate.net Partial Least Squares (PLS) regression is a common method used to develop such models. researchgate.net By training a PLS model with FTIR or Near-Infrared (NIR) spectra and the corresponding known concentrations of marker compounds like this compound, it becomes possible to rapidly predict the concentration of these compounds in new, unknown samples using spectroscopy alone. researchgate.net Studies on geranium oil have demonstrated that such models can produce good correlation coefficients (R² > 0.90) and low prediction errors, confirming the potential of vibrational spectroscopy combined with chemometrics as a rapid quality control tool. researchgate.net

Other advanced chemometric approaches, such as the tile-based Fisher ratio (F-ratio) analysis, are employed to process highly complex data from techniques like two-dimensional gas chromatography (GC×GC), further enhancing the ability to identify discriminating volatile compounds in intricate mixtures. nih.govresearchgate.net

Biological Activities and Mechanistic Investigations of Geranyl Tiglate

Antimicrobial Properties

Geranyl tiglate has demonstrated a spectrum of antimicrobial activities, inhibiting the growth of various bacteria and fungi. These properties are often observed in studies analyzing the effects of essential oils where this compound is a constituent.

Antibacterial Activity

The efficacy of this compound against several bacterial strains, including those of significant clinical relevance, has been noted in various studies.

Staphylococcus aureus : Essential oils containing this compound have shown activity against Staphylococcus aureus. f1000research.comresearchgate.netmdpi.commdpi.com For instance, oil from Pelargonium graveolens, which contains this compound, has demonstrated a strong inhibitory effect against clinical isolates of S. aureus, including multidrug-resistant strains. mdpi.com The minimum inhibitory concentrations (MICs) of geranium oil against S. aureus strains have been reported to range from 0.25 to 2.50 μL/mL. mdpi.com

Bacillus cereus : The essential oil of Pelargonium graveolens has also shown a notable antibacterial effect against Bacillus cereus. mdpi.com Research has indicated that essential oils containing this compound can inhibit the growth of B. cereus, with one study reporting it as the most sensitive bacterium to P. roseum essential oil. ut.ac.ir

Escherichia coli : The antibacterial action of essential oils containing this compound extends to Gram-negative bacteria such as Escherichia coli. mdpi.comarabjchem.org While Gram-negative bacteria can be less susceptible to essential oils, some studies have shown that oils containing this compound exhibit inhibitory effects against E. coli. ut.ac.irarabjchem.org

Table 1: Antibacterial Activity of Essential Oils Containing this compound

| Bacterial Strain | Source of this compound (Essential Oil) | Observed Effect | Reference |

|---|---|---|---|

| Staphylococcus aureus | Pelargonium graveolens | Strong inhibition of clinical isolates, including MRSA. MIC values of 0.25–2.50 μL/mL. | mdpi.com |

| Bacillus cereus | Pelargonium graveolens | Strong antibacterial effect. | mdpi.com |

| Pelargonium roseum | Most sensitive bacterium tested. | ut.ac.ir | |

| Escherichia coli | Pelargonium graveolens | Bactericidal effect observed from a fraction containing this compound. | arabjchem.org |

| Pelargonium roseum | Inhibitory activity observed. | ut.ac.ir |

Antifungal Activity

In addition to its antibacterial properties, this compound is a component of essential oils that have demonstrated antifungal activity.

Essential oils from Pelargonium species, which contain this compound, have been shown to be effective against fungi such as Candida albicans. f1000research.comresearchgate.netnajah.edunih.gov One study found that Pelargonium essential oil completely inhibited the development of Candida albicans. nih.gov Another study highlighted that an essential oil with this compound as a constituent showed strong inhibition of Candida albicans, even more so than the standard antifungal drug Fluconazole. najah.edu The fungicidal properties of these oils have been observed against various fungal pathogens, indicating a broad spectrum of action. researchgate.net

Table 2: Antifungal Activity of Essential Oils Containing this compound

| Fungal Strain | Source of this compound (Essential Oil) | Observed Effect | Reference |

|---|---|---|---|

| Candida albicans | Pelargonium graveolens | Strongly inhibited growth, more so than Fluconazole. | najah.edu |

| Pelargonium species | Complete inhibition of development. | nih.gov | |

| Pelargonium species | Fungicidal property observed. | researchgate.net |

Elucidation of Antimicrobial Mechanisms

The precise antimicrobial mechanisms of this compound are still under investigation, but research into the parent compounds and related structures suggests potential modes of action.

One area of interest is the interference with microbial cell-to-cell communication, a process known as quorum sensing (QS). nih.govfrontiersin.org QS systems regulate the expression of virulence factors in many pathogenic bacteria. veterinaryworld.org While direct studies on this compound's effect on QS are limited, research on geraniol (B1671447), a related monoterpene alcohol, has shown it can inhibit QS systems in Pseudomonas aeruginosa. nih.gov This inhibition leads to a decrease in the production of virulence factors and biofilm formation. nih.gov It is plausible that this compound may exert similar effects, thereby reducing bacterial pathogenicity.

Antioxidant Potential and Radical Scavenging Properties

This compound has been identified as a component of essential oils that exhibit antioxidant and radical scavenging activities. chemimpex.com These properties are crucial in combating oxidative stress, which is implicated in various chronic diseases.

In vitro Antioxidant Assays

The antioxidant capacity of essential oils containing this compound has been evaluated using various in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This assay measures the ability of a compound to scavenge free radicals. Essential oils from Pelargonium graveolens, which list this compound as a constituent, have demonstrated significant antioxidant activity in DPPH assays. najah.edumdpi.com One study reported a strong anti-DPPH radical activity for an essential oil containing 2.38% this compound, with an IC50 value of 3.88 µg/mL. najah.edu

Other Assays : The antioxidant potential of essential oils containing this compound has also been assessed through other methods, such as the ferric reducing antioxidant power (FRAP) and ABTS assays. nih.govms-editions.cl C-geranyl-substituted flavanones, which share a geranyl group with this compound, have been tested for their radical scavenging capacity using a variety of in vitro assays. nih.gov

Table 3: In vitro Antioxidant Activity of Essential Oils Containing this compound

| Assay | Source of this compound (Essential Oil) | Key Finding | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | Pelargonium graveolens | Strong antioxidant activity with an IC50 value of 3.88 µg/mL. | najah.edu |

| Pelargonium graveolens | Ethanolic extract containing this compound was the most active in the DPPH test. | mdpi.com | |

| FRAP (Ferric Reducing Antioxidant Power) | Pelargonium graveolens | Essential oil demonstrated reducing power. | ms-editions.cl |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Paulownia tomentosa (C-geranyl-substituted flavanones) | Demonstrated radical scavenging capacity. | nih.gov |